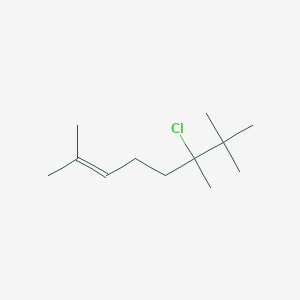
6-Chloro-2,6,7,7-tetramethyloct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,6,7,7-tetramethyloct-2-ene is an organic compound with the molecular formula C12H21Cl It is characterized by the presence of a chlorine atom and multiple methyl groups attached to an octene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,6,7,7-tetramethyloct-2-ene typically involves the chlorination of a suitable precursor. One common method is the chlorination of 2,6,7,7-tetramethyloct-2-ene using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2,6,7,7-tetramethyloct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-2,6,7,7-tetramethyloct-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2,6,7,7-tetramethyloct-2-ene depends on its specific application. In chemical reactions, the chlorine atom can act as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2,6-dimethylhept-2-ene: Similar structure but with fewer methyl groups.
2-Chloro-2,6-dimethylacetanilide: Contains a similar chlorine and methyl substitution pattern but with different functional groups.
Uniqueness
6-Chloro-2,6,7,7-tetramethyloct-2-ene is unique due to its specific arrangement of chlorine and multiple methyl groups, which can influence its reactivity and interactions in various chemical and biological contexts.
Propiedades
Número CAS |
80325-40-2 |
|---|---|
Fórmula molecular |
C12H23Cl |
Peso molecular |
202.76 g/mol |
Nombre IUPAC |
6-chloro-2,6,7,7-tetramethyloct-2-ene |
InChI |
InChI=1S/C12H23Cl/c1-10(2)8-7-9-12(6,13)11(3,4)5/h8H,7,9H2,1-6H3 |
Clave InChI |
QHYXXHSATOOYAW-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C(C)(C)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/no-structure.png)
![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)
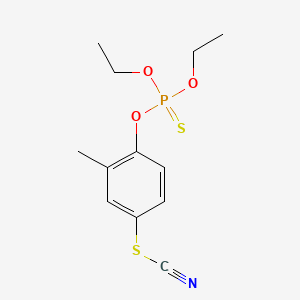
![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
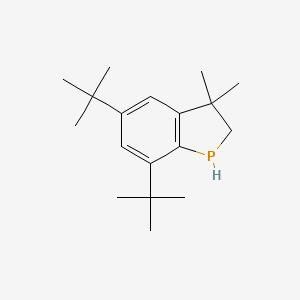
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)
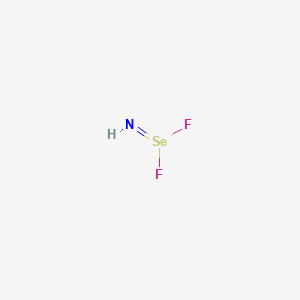

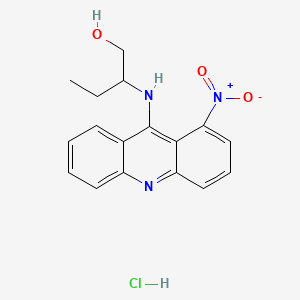


![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)
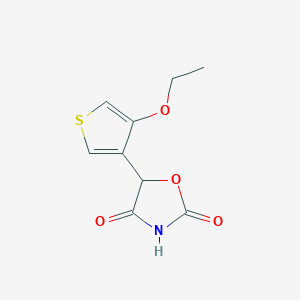
![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)
